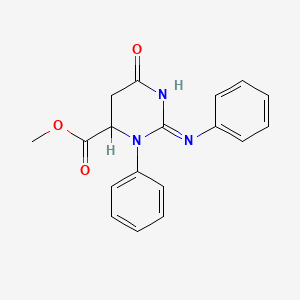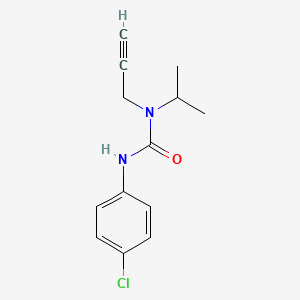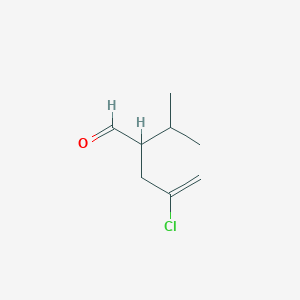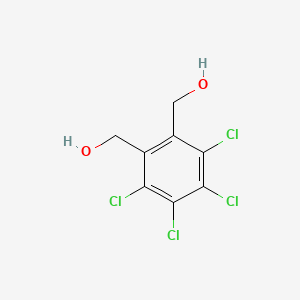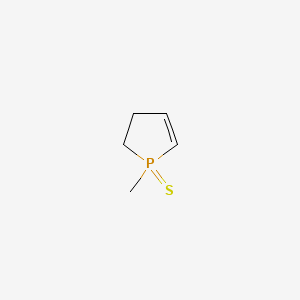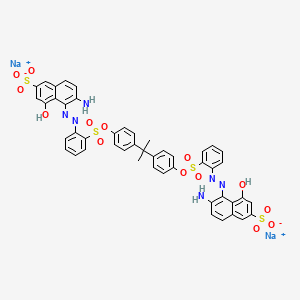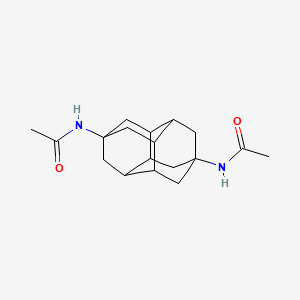
4,9-Diacetaminodiamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Diacetaminodiamantane is an organic compound belonging to the class of diamondoids. Diamondoids are cage hydrocarbons with structures similar to a subunit of the diamond lattice. These compounds exhibit unique properties such as low surface energies, high densities, high hydrophobicities, and resistance to oxidation . This compound is a derivative of diamantane, featuring acetylamino groups at the 4 and 9 positions.
Vorbereitungsmethoden
The synthesis of 4,9-Diacetaminodiamantane involves multiple steps, starting from diamantane. One common method includes the acetylation of 4,9-diaminodiamantane. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino groups .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
4,9-Diacetaminodiamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the acetylamino groups back to amino groups.
Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of diamines.
Wissenschaftliche Forschungsanwendungen
4,9-Diacetaminodiamantane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other diamondoid derivatives, which are valuable in materials science due to their unique structural properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their stability and bioavailability.
Wirkmechanismus
The mechanism of action of 4,9-Diacetaminodiamantane and its derivatives involves interactions with various molecular targets. These compounds can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For instance, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,9-Diacetaminodiamantane is unique among diamondoids due to its specific functional groups and structural configuration. Similar compounds include:
Diamantane: The parent compound, which lacks the acetylamino groups.
Adamantane: A smaller diamondoid with a simpler structure.
Triamantane: A larger diamondoid with three fused adamantane units
Eigenschaften
Molekularformel |
C18H26N2O2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-(9-acetamido-4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C18H26N2O2/c1-9(21)19-17-3-11-14-6-18(20-10(2)22)7-15(11)13(5-17)16(8-18)12(14)4-17/h11-16H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
RHGMOGFVKGJGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC12CC3C4CC5(CC3C(C1)C(C5)C4C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



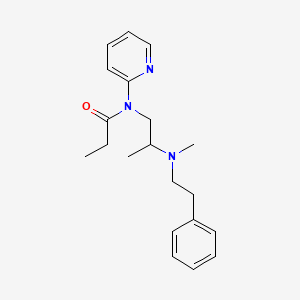
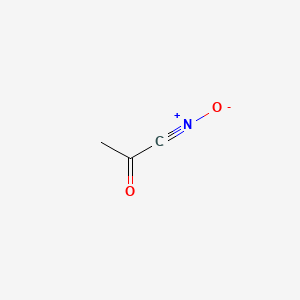
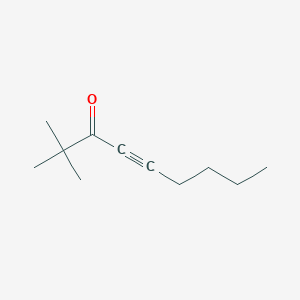
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)


